5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-3-sulfonyl)piperidin-3-yl]pyrimidin-4-amine
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Overview
Description
5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-3-sulfonyl)piperidin-3-yl]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with fluorine, methyl, and propan-2-yl groups, along with a piperidine ring attached to a pyridin-3-ylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-3-sulfonyl)piperidin-3-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core, introduction of the fluorine atom, and subsequent functionalization with the piperidine and pyridin-3-ylsulfonyl groups. Common synthetic routes may involve:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Functionalization: Coupling reactions, such as Suzuki-Miyaura coupling, to introduce the piperidine and pyridin-3-ylsulfonyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-3-sulfonyl)piperidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-3-sulfonyl)piperidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-3-sulfonyl)piperidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine methanesulfonate .
- tert-butyl 2-((4R,6S)-6-((Z)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .
Uniqueness
The uniqueness of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-3-sulfonyl)piperidin-3-yl]pyrimidin-4-amine lies in its specific substitution pattern and the presence of both fluorine and sulfonyl groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-N-methyl-6-propan-2-yl-N-(1-pyridin-3-ylsulfonylpiperidin-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5O2S/c1-13(2)17-16(19)18(22-12-21-17)23(3)14-6-5-9-24(11-14)27(25,26)15-7-4-8-20-10-15/h4,7-8,10,12-14H,5-6,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBYDJNYZKCIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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